Hexyl hexanoate

Catalog No.
S1892675
CAS No.
6378-65-0
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl hexanoate

CAS Number

6378-65-0

Product Name

Hexyl hexanoate

IUPAC Name

hexyl hexanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h3-11H2,1-2H3

InChI Key

NCDCLPBOMHPFCV-UHFFFAOYSA-N

SMILES

Array

solubility

insoluble in water
1 ml in 2 ml 70% alcohol (in ethanol)

Canonical SMILES

CCCCCCOC(=O)CCCCC

The exact mass of the compound Hexyl hexanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water1 ml in 2 ml 70% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Hexyl hexanoate (CAS 6378-65-0) is an aliphatic ester widely utilized as a flavoring and fragrance agent, naturally occurring in apples, strawberries, and passion fruit . From a procurement and formulation perspective, it is defined by its relatively high boiling point of 245–246 °C, a high flash point of 106 °C, and a very low vapor pressure of 2.4 Pa at 20 °C [1][2]. These physicochemical properties make it a stable, low-volatility ingredient that imparts substantive herbaceous, green, and sweet fruity notes to complex flavor matrices .

Generic substitution of hexyl hexanoate with lighter in-class esters, such as hexyl acetate or ethyl hexanoate, fundamentally alters formulation stability and processability . Lighter analogs possess flash points near 54–56 °C and vapor pressures that are orders of magnitude higher (e.g., 500 Pa for hexyl acetate vs. 2.4 Pa for hexyl hexanoate) [1]. Consequently, substituting hexyl hexanoate with these volatile alternatives leads to rapid flavor flash-off during thermal processing and requires stricter flammable liquid handling protocols . Furthermore, the specific herbaceous and green sensory substantivity of hexyl hexanoate cannot be replicated by the sharp, highly volatile top-notes of shorter-chain esters.

Thermal Stability and Process Retention

Hexyl hexanoate offers vastly superior thermal stability compared to common substitute esters, ensuring minimal flavor evaporation during high-heat manufacturing [1]. It features a high flash point of 106 °C and a remarkably low vapor pressure of 2.4 Pa at 20 °C [1]. In stark contrast, hexyl acetate has a flash point of 56 °C and a vapor pressure of 500 Pa (5 hPa), while ethyl hexanoate flashes at 54 °C with a vapor pressure of 400 Pa (4 hPa) .

Evidence DimensionFlash Point and Vapor Pressure
Target Compound DataFlash point 106 °C; Vapor pressure 2.4 Pa at 20 °C
Comparator Or BaselineHexyl acetate (Flash point 56 °C; Vapor pressure 500 Pa)
Quantified Difference>50 °C higher flash point and >200x lower vapor pressure than hexyl acetate.
ConditionsStandard atmospheric pressure, 20 °C.

Prevents costly flavor loss during high-temperature food processing and simplifies storage by avoiding Class 3 flammable liquid handling requirements.

Biocatalytic Synthesis Efficiency

For manufacturers seeking 'natural' label-compliant ingredients through green chemistry, hexyl hexanoate demonstrates exceptional compatibility with enzymatic esterification [1]. Research on esterification reactions utilizing T. terrestris cutinase reveals that the enzyme exhibits its highest synthesis efficiency when producing hexyl hexanoate, outperforming the synthesis of other alkyl esters [1].

Evidence DimensionEnzymatic Esterification Efficiency
Target Compound DataHighest synthesis efficiency using T. terrestris cutinase
Comparator Or BaselineOther short-chain alkyl esters
Quantified DifferenceHexyl hexanoate is the optimal substrate for T. terrestris cutinase-mediated esterification.
ConditionsBiocatalytic esterification using immobilized cutinase.

Enables the cost-effective and high-yield procurement of 'natural' certified hexyl hexanoate via green biocatalytic routes.

Sensory Substantivity and Cultivar-Specific Aroma Profiling

In complex fruit flavor formulations, hexyl hexanoate provides a critical herbaceous, green, and sweet base note that lighter esters cannot achieve . Analytical profiling of apple cultivars demonstrates that hexyl hexanoate is one of the most abundant and crucial volatile compounds (average content > 700 µg/kg FW) for authentic aroma classification [1]. While ethyl hexanoate acts as a dominant but highly volatile top note, hexyl hexanoate's heavier molecular weight ensures it lingers in the matrix, providing essential substantivity at concentrations of 2 to 10 ppm in finished products.

Evidence DimensionFlavor Substantivity and Matrix Concentration
Target Compound DataAbundant core volatile (> 700 µg/kg FW in natural models); effective at 2-10 ppm
Comparator Or BaselineEthyl hexanoate (highly volatile top note)
Quantified DifferenceHexyl hexanoate provides the sustained herbaceous/green substantivity required for authentic fruit profiles.
ConditionsHeadspace-solid phase micro-extraction (HS-SPME) and sensory formulation.

Allows flavor chemists to build sophisticated, long-lasting orchard fruit profiles that maintain their sensory integrity over time.

High-Temperature Processed Foods and Baked Goods

Because hexyl hexanoate possesses a flash point of 106 °C and a vapor pressure of only 2.4 Pa, it is the preferred ester for baked goods, extruded snacks, and pasteurized beverages [1]. Unlike hexyl acetate or ethyl hexanoate, which volatilize rapidly under heat, hexyl hexanoate remains stable in the matrix, ensuring the final product retains its intended fruity aroma post-processing .

Premium Orchard Fruit Flavor Formulations

In complex flavor compounding, hexyl hexanoate is utilized as a substantive base or middle note to impart authentic apple, strawberry, and herbaceous green characteristics. Its lower volatility compared to ethyl hexanoate allows it to anchor the flavor profile, providing a lingering sensory experience that accurately mimics the natural volatile profile of premium fruit cultivars [2].

'Natural' Label-Compliant Flavor Production via Biocatalysis

For manufacturers targeting clean-label or natural certifications, hexyl hexanoate is an ideal target for biocatalytic production [3]. Its proven high synthesis efficiency when using specific enzymes like T. terrestris cutinase allows for green, mild-condition esterification, avoiding the harsh acids and high temperatures required for traditional chemical synthesis [3].

Physical Description

Liquid
colourless to pale yellow oily liquid with a herbaceous odou

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

200.177630004 Da

Monoisotopic Mass

200.177630004 Da

Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

0.855-0.863(20°)

Melting Point

-55.00 °C. @ 760.00 mm Hg

UNII

GI6FE1QMW6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 182 of 185 companies (only ~ 1.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

6378-65-0

Wikipedia

Hexyl hexanoate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Hexanoic acid, hexyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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